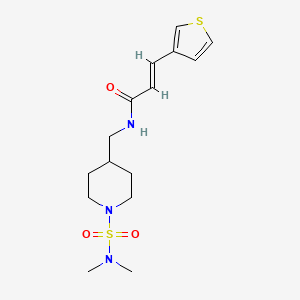
(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C15H23N3O3S2 and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. Its structure includes a piperidine ring and a thiophene moiety, which are often associated with various therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C15H23N3O3S2 with a molecular weight of 357.5 g/mol. The compound's structure features key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034893-85-9 |
| Molecular Weight | 357.5 g/mol |
| Molecular Formula | C₁₅H₂₃N₃O₃S₂ |
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological properties, particularly related to its interaction with nicotinic acetylcholine receptors (nAChRs). Similar compounds have been shown to act as positive allosteric modulators of nAChRs, which are implicated in various physiological processes including pain modulation and neuroprotection .
- Antinociceptive Properties : The compound has been evaluated for its ability to alleviate pain in animal models. For instance, studies involving oxaliplatin-induced neuropathic pain in mice demonstrated that derivatives of similar structures could effectively reduce pain responses .
- Anti-inflammatory Activity : Compounds with similar thiophene and piperidine structures have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory pathways involving nAChRs .
- Neuroprotective Effects : Given the role of nAChRs in neuroprotection, there is potential for this compound to be investigated further for its neuroprotective capabilities in models of neurodegenerative diseases.
The mechanisms through which this compound exerts its effects may involve:
- Modulation of Ion Channels : Interaction with voltage-gated calcium channels has been documented, suggesting a mechanism by which the compound may influence neurotransmitter release and neuronal excitability .
- Receptor Interaction : The compound's affinity for nAChRs indicates that it may enhance cholinergic signaling, which can have downstream effects on pain perception and inflammation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on DM497 and DM490 : These compounds were evaluated for their antinociceptive effects in a mouse model, demonstrating significant pain relief comparable to established analgesics. Their mechanisms involved modulation at the α7 nAChR, highlighting the potential for similar structures like this compound to exhibit analogous effects .
- Inhibition Studies : Research on piperazine derivatives has shown their ability to inhibit human acetylcholinesterase, suggesting that modifications to the piperidine structure could yield compounds with enhanced therapeutic profiles against conditions like Alzheimer's disease .
Propriétés
IUPAC Name |
(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-17(2)23(20,21)18-8-5-13(6-9-18)11-16-15(19)4-3-14-7-10-22-12-14/h3-4,7,10,12-13H,5-6,8-9,11H2,1-2H3,(H,16,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHMQPFAZSVHKU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














